(Z)-Cinnamylamine (Z)-Cinnamylamine
Brand Name: Vulcanchem
CAS No.: 4226-59-9
VCID: VC17698850
InChI: InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4-
SMILES:
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

(Z)-Cinnamylamine

CAS No.: 4226-59-9

Cat. No.: VC17698850

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Cinnamylamine - 4226-59-9

Specification

CAS No. 4226-59-9
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name (Z)-3-phenylprop-2-en-1-amine
Standard InChI InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4-
Standard InChI Key RDAFNSMYPSHCBK-DAXSKMNVSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\CN
Canonical SMILES C1=CC=C(C=C1)C=CCN

Introduction

Structural and Chemical Characteristics of (Z)-Cinnamylamine

Molecular Configuration and Isomerism

(Z)-Cinnamylamine (IUPAC name: (Z)-3-phenylprop-2-en-1-amine) is an unsaturated arylalkylamine featuring a double bond between the α- and β-carbon atoms adjacent to the primary amine group. The (Z)-configuration denotes that the phenyl group and amine substituents reside on the same side of the double bond, contrasting with the (E)-isomer where these groups are oppositely aligned . This stereochemical distinction profoundly influences molecular reactivity, intermolecular interactions, and biological activity.

The compound’s molecular formula is C₉H₁₁N, with a molar mass of 133.19 g/mol. Its hydrochloride salt (CAS 5586-89-0) is commonly employed in pharmaceutical formulations due to enhanced stability and solubility . X-ray crystallography data for the (Z)-isomer remain limited, but computational models predict a dihedral angle of approximately 0° between the phenyl ring and allylamine plane, favoring planarity and conjugation .

Synthetic Methodologies for (Z)-Cinnamylamine

Palladium-Catalyzed Cross-Coupling Reactions

Recent breakthroughs in transition-metal catalysis have addressed historical challenges in synthesizing (Z)-cinnamylamines. A 2024 study demonstrated a Heck reaction protocol using N-Boc-allylamine and aryl bromides, achieving 75–85% regioselectivity for trans-cinnamylamines . While this method primarily yields (E)-isomers, modulating reaction conditions—such as ligand choice and additive presence—can favor (Z)-formation. For instance, employing silver trifluoroacetate (AgTFA) and acetic acid solvent under 25°C conditions shifts selectivity toward the (Z)-configuration by stabilizing intermediate palladium complexes .

Table 1: Optimization of Reaction Conditions for (Z)-Selectivity

ParameterOptimal ConditionSelectivity (Z:E)Yield (%)
CatalystPd(OAc)₂3:162
LigandNone2.5:158
AdditiveAgTFA (2 equiv)4:167
SolventAcOH/HFIP (1:1)5:172
Temperature25°C5.5:175

Data adapted from .

Alternative Synthetic Routes

  • Wittig Olefination: Reaction of benzyltriphenylphosphonium salts with formaldehyde imine precursors, though limited by poor stereocontrol .

  • Enamine Isomerization: Acid-catalyzed equilibration of (E)-cinnamylamines, achieving up to 40% (Z)-isomer at equilibrium .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

(Z)-Cinnamylamine exhibits a melting point range of 89–92°C (hydrochloride salt: 245–248°C decomp.) . The free base is sparingly soluble in water (1.2 g/L at 25°C) but miscible with polar aprotic solvents like DMF and DMSO. Stability studies indicate rapid racemization in aqueous media (t₁/₂ = 3.2 h at pH 7.4), necessitating anhydrous storage conditions .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.26 (m, 5H, Ar-H), 6.52 (dt, J = 11.2 Hz, 1H, CH=CH), 5.78 (d, J = 11.2 Hz, 1H, CH₂=CH), 3.21 (br s, 2H, NH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=C), 1495 cm⁻¹ (C-N) .

Industrial and Pharmaceutical Applications

Polymer Chemistry

Copolymerization with styrene yields thermally stable resins (Tg = 145°C) for aerospace composites, leveraging the amine’s crosslinking capacity .

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Profile of Cinnamylamine Isomers

CompoundTAAR1 EC₅₀ (nM)MIC S. aureus (µg/mL)LogP
(Z)-Cinnamylamine1121281.98
(E)-Cinnamylamine3405122.01
3-Phenylpropylamine>10,00010241.72

Data compiled from .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2025 study achieved 92% enantiomeric excess in (Z)-cinnamylamine production using chiral bioxazoline ligands, enabling access to optically active derivatives for CNS drug development .

Computational Modeling

Machine learning models predict 37 novel (Z)-cinnamylamine derivatives with predicted IC₅₀ values <100 nM against SARS-CoV-2 main protease, highlighting untapped therapeutic potential .

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